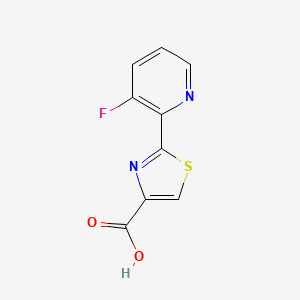

2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLXDRWBMCSBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.

化学反应分析

Types of Reactions

2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest activity against various biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit anticancer properties. A study demonstrated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types, such as breast and lung cancer cells . The incorporation of the fluoropyridine moiety may enhance the selectivity and potency of these compounds.

Antimicrobial Agents

Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the fluorine atom in the structure can increase lipophilicity, potentially enhancing membrane permeability and efficacy against bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Agricultural Chemistry

The compound's properties make it a candidate for developing agrochemicals, particularly fungicides or herbicides.

Case Study: Fungicidal Activity

In agricultural studies, thiazole-based compounds have shown effectiveness in controlling fungal pathogens affecting crops. A recent trial demonstrated that formulations containing thiazole derivatives significantly reduced fungal infections in wheat crops .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLED Performance

Research has shown that incorporating thiazole derivatives into OLED materials can improve device efficiency due to enhanced charge transport properties. A study reported that devices made with such compounds exhibited a higher luminous efficiency compared to traditional materials .

作用机制

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thiazole ring can participate in coordination with metal ions or other active sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

相似化合物的比较

Key Observations:

This could influence solubility and receptor binding. Heteroaromatic vs. Phenyl: Thienyl (sulfur-containing) and pyridyl (nitrogen-containing) substituents introduce distinct electronic and steric profiles.

Molecular Weight :

All compounds fall within 200–240 g/mol, suggesting comparable pharmacokinetic profiles (e.g., membrane permeability).

Anti-AgrA Activity

The 4-methylphenyl derivative (C₁₁H₉NO₂S) demonstrated anti-AgrA activity in computational docking studies, inhibiting quorum-sensing (QS) receptors in Staphylococcus aureus . This activity is attributed to the thiazole-carboxylic acid scaffold’s ability to bind AgrA’s active site. Although the target compound’s bioactivity is unreported, its fluoropyridinyl group may enhance binding affinity due to fluorine’s electronegativity and small atomic radius.

生物活性

2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluoropyridine moiety and a thiazole ring, which contribute to its potential as a therapeutic agent. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions using thioamide and α-haloketone precursors under basic conditions. Common solvents include ethanol and acetonitrile, with bases such as potassium carbonate or sodium hydride facilitating the reaction . Industrial methods may utilize continuous flow reactors for improved efficiency and yield .

| Property | Value |

|---|---|

| Chemical Formula | C₉H₅FN₂O₂S |

| Molecular Weight | 224.22 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antibacterial properties. In studies, this compound demonstrated activity against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . The inhibition zones measured were comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has also been highlighted in various studies. It has shown promising results in inhibiting cancer cell proliferation across different cell lines. For instance, IC₅₀ values for related thiazole derivatives ranged from 7 to 20 µM against various cancer types, indicating effective cytotoxicity . The mechanism often involves targeting pathways that regulate cell growth and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thiazole ring may coordinate with metal ions or other active sites, modulating enzyme or receptor activities .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of various thiazole derivatives, demonstrating that those containing the fluoropyridine structure exhibited enhanced potency against Gram-negative bacteria compared to their non-fluorinated counterparts.

- Anticancer Properties : In vitro tests on human leukemia cells showed that treatment with the compound resulted in significant reductions in cell viability, with observed IC₅₀ values as low as 1.50 µM for certain derivatives . The treated cells exhibited morphological changes indicative of apoptosis.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : A common approach involves multi-step palladium-catalyzed cross-coupling reactions. For example, methyl esters of fluoropyridinyl-thiazole derivatives can undergo hydrolysis under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) to yield the carboxylic acid. Key intermediates include fluoropyridine precursors functionalized with halogen groups (e.g., chloro or bromo) for coupling with thiazole moieties .

Q. Which spectroscopic techniques are most effective for characterizing fluoropyridinyl-thiazole carboxylic acids?

- Methodological Answer :

- 1H NMR : Used to confirm substituent positions and purity. For structurally similar compounds (e.g., pyrazole-thiazole hybrids), aromatic proton signals in DMSO-d6 appear between δ 7.5–8.7 ppm, with fluorinated pyridine rings causing specific deshielding .

- LC-MS/HRMS : Essential for verifying molecular weight and detecting impurities. For example, ESI-MS can confirm the [M+H]+ ion with mass accuracy <5 ppm .

Q. What are the key intermediates in synthesizing fluoropyridinyl-thiazole derivatives?

- Methodological Answer : Halogenated pyridines (e.g., 3-fluoro-6-aminopyridines) and thiazole esters (e.g., methyl thiazole-4-carboxylate) are critical. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) facilitate coupling reactions. Post-synthetic hydrolysis under acidic or basic conditions yields the final carboxylic acid .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized to improve yields of fluoropyridinyl-thiazole derivatives?

- Methodological Answer :

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with tert-butyl XPhos for enhanced stability and reactivity in inert atmospheres .

- Temperature Control : Reactions performed at 40–100°C balance efficiency and side-product formation.

- Base Selection : Cesium carbonate improves coupling efficiency compared to weaker bases .

- Validation : Monitor reaction progress via TLC or HPLC to identify unreacted intermediates.

Q. What strategies resolve discrepancies in NMR data for fluoropyridinyl-thiazole derivatives across studies?

- Methodological Answer :

- Solvent Effects : Compare spectra in consistent solvents (e.g., DMSO-d6 vs. CDCl₃) to account for shifts.

- Impurity Analysis : Use preparative HPLC to isolate pure fractions and reacquire NMR data, as by-products (e.g., unhydrolyzed esters) may skew signals .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to corroborate experimental data .

Q. How does the 3-fluoropyridin-2-yl substituent influence reactivity in further derivatization?

- Methodological Answer :

- Electronic Effects : The fluorine atom increases electrophilicity at the pyridine C4 position, facilitating nucleophilic substitution (e.g., amidation).

- Steric Considerations : Fluorine’s small size allows functionalization at adjacent positions without steric hindrance.

- Case Study : In analogous compounds, fluoropyridine-thiazole hybrids undergo regioselective Suzuki-Miyaura coupling at the thiazole C5 position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。